molecular formula C26H21N3O4S3 B11215306 5-[(5-acetyl-2-methoxybenzyl)sulfanyl]-6-(furan-2-ylmethyl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

5-[(5-acetyl-2-methoxybenzyl)sulfanyl]-6-(furan-2-ylmethyl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B11215306
M. Wt: 535.7 g/mol
InChI Key: RPEOUKHYKNSOBP-UHFFFAOYSA-N
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Description

The compound 5-{[(5-ACETYL-2-METHOXYPHENYL)METHYL]SULFANYL}-6-[(FURAN-2-YL)METHYL]-3-PHENYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE is a complex organic molecule that features a thiazole ring fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize the thiazole and pyrimidine rings separately, followed by their fusion under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyrimidine rings play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, which also feature a thiazole ring.

    Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytosine, which contain a pyrimidine ring.

Uniqueness

What sets this compound apart is its unique combination of a thiazole ring fused with a pyrimidine ring, along with additional functional groups that enhance its reactivity and potential applications. This structural uniqueness allows it to interact with a broader range of molecular targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C26H21N3O4S3

Molecular Weight

535.7 g/mol

IUPAC Name

5-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-6-(furan-2-ylmethyl)-3-phenyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C26H21N3O4S3/c1-16(30)17-10-11-21(32-2)18(13-17)15-35-25-27-23-22(24(31)28(25)14-20-9-6-12-33-20)36-26(34)29(23)19-7-4-3-5-8-19/h3-13H,14-15H2,1-2H3

InChI Key

RPEOUKHYKNSOBP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC3=C(C(=O)N2CC4=CC=CO4)SC(=S)N3C5=CC=CC=C5

Origin of Product

United States

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